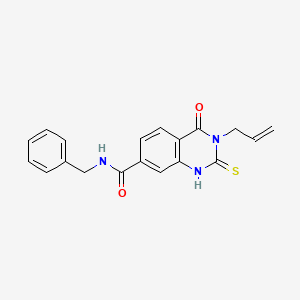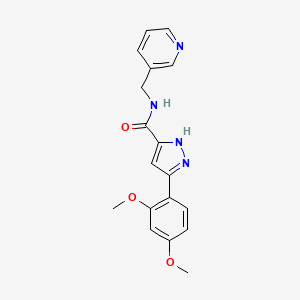
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide selectively binds to adenosine A1 receptors and blocks their activation by adenosine. Adenosine A1 receptors are coupled to G proteins, which, when activated, inhibit the activity of adenylate cyclase and reduce the production of cyclic AMP. 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide prevents this inhibition, leading to an increase in cyclic AMP levels. This mechanism of action has been implicated in the regulation of sleep, pain perception, and cardiovascular function.
Biochemical and Physiological Effects:
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been found to increase wakefulness and reduce sleep time, indicating its potential as a wake-promoting agent. 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has also been shown to have analgesic effects in animal models of pain. Additionally, 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury.
実験室実験の利点と制限
One of the advantages of using 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for adenosine A1 receptors. This allows researchers to investigate the specific role of adenosine A1 receptors in various physiological processes. However, the use of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is limited by its low solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide may be influenced by the presence of other adenosine receptor subtypes, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide. One area of interest is the potential therapeutic applications of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide in various diseases. For example, 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. Another area of interest is the development of more selective adenosine A1 receptor antagonists with improved pharmacokinetic properties. Finally, the use of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide in combination with other drugs or therapies may provide new insights into the role of adenosine A1 receptors in disease processes.
合成法
The synthesis of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with pyridine-3-carboxylic acid hydrazide in the presence of acetic anhydride to form the corresponding hydrazone. The hydrazone is then cyclized with triethylorthoformate to obtain the pyrazole ring. Finally, the pyridine-3-carboxylic acid is protected with a methyl group using methyl iodide to form 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide.
科学的研究の応用
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been widely used in scientific research for its selective antagonistic effect on adenosine A1 receptors. Adenosine is a purine nucleoside that acts as a neuromodulator in the central nervous system. The adenosine A1 receptor is involved in various physiological processes, including the regulation of sleep, pain perception, and cardiovascular function. 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been used to investigate the role of adenosine A1 receptors in these processes.
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-5-6-14(17(8-13)25-2)15-9-16(22-21-15)18(23)20-11-12-4-3-7-19-10-12/h3-10H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJLXTMHRJXAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

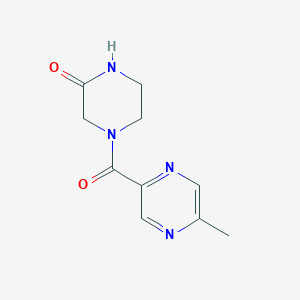
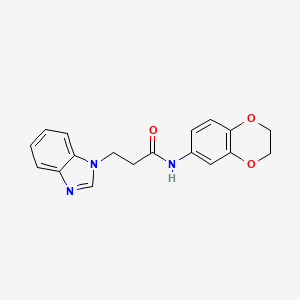
![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)

![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)
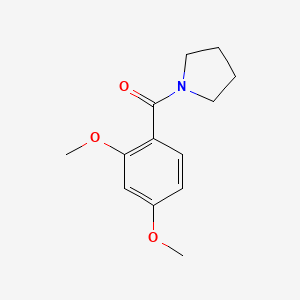
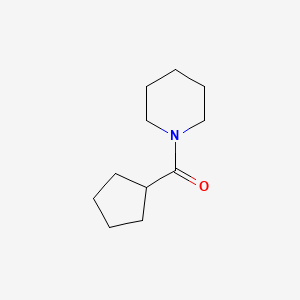
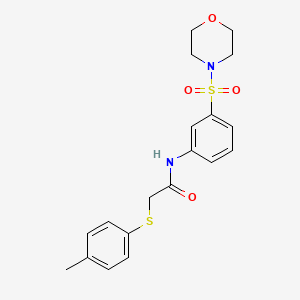
![(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7543461.png)
![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)


![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)
